![molecular formula C21H23N3O2S B2394566 1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one CAS No. 897469-84-0](/img/structure/B2394566.png)

1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

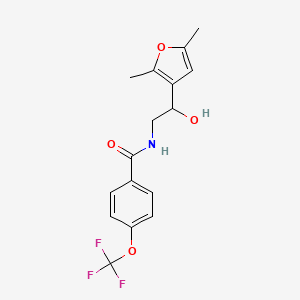

The compound “1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one” is a complex organic molecule. It has a molecular formula of C15H18N6OS and a molecular weight of 330.4 g/mol . The structure of the compound includes a benzothiazole ring, a piperazine ring, and a phenylpropanone moiety .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including compounds similar to the one , has been a topic of research . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .

Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI string: InChI=1S/C15H18N6OS/c1-22-9-2-3-10-11 (8-9)23-15 (18-10)12-13 (16)19-20-14 (12)21-6-4-17-5-7-21/h2-3,8,17H,4-7H2,1H3, (H3,16,19,20) . The Canonical SMILES representation of the compound is: COC1=CC2=C (C=C1)N=C (S2)C3=C (NN=C3N4CCNCC4)N .

Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives have been studied extensively . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 330.4 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 7 . The compound has a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass of the compound are both 330.12628039 g/mol . The Topological Polar Surface Area of the compound is 120 Ų . The Heavy Atom Count is 23 .

Wissenschaftliche Forschungsanwendungen

Liquid Crystals and Materials Science

The synthesis of 3-hydroxy-4-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenyl palmitate as a Schiff base ester opens up possibilities in liquid crystal research. Liquid crystals find applications in displays, sensors, and optical devices. Investigating the mesomorphic behavior of this compound could lead to novel materials with tailored properties.

Antibacterial Agents

Benzothiazole derivatives have demonstrated antibacterial activity by inhibiting bacterial enzymes and proteins. This compound’s structure suggests potential as an antibacterial agent. Further studies could explore its efficacy against specific bacterial strains.

Antimicrobial and Antiviral Properties

Replacement of chloride ions in cyanuric chloride yields variants of 1,3,5-triazine derivatives, including benzothiazole-based compounds. These derivatives exhibit antimicrobial and antiviral activities . Investigating the antiviral potential of our compound could be valuable.

Structure-Activity Relationship (SAR) Studies

Understanding how minor structural modifications affect biological activity is crucial. SAR studies have shown that changes in the position of functional groups, such as hydroxyl groups, impact antimicrobial activity . Investigating SAR for our compound could guide further optimization.

Biologically Active Drugs

Researchers working on benzothiazole-based drugs seek potent compounds with diverse biological effects. Our compound’s synthesis pathway and properties make it relevant for drug development . Investigate its interactions with specific targets (enzymes, receptors) to assess its therapeutic potential.

Wirkmechanismus

Target of Action

Benzothiazole derivatives have been studied for their anti-tubercular activity . They have been discussed against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have shown inhibitory activity against mycobacterium tuberculosis . The compound likely interacts with its target, leading to changes that inhibit the growth or survival of the bacteria.

Biochemical Pathways

Given the anti-tubercular activity of similar benzothiazole derivatives, it can be inferred that the compound may interfere with the cell wall biosynthesis pathway of mycobacterium tuberculosis .

Result of Action

Benzothiazole derivatives have shown inhibitory activity against mycobacterium tuberculosis , suggesting that the compound may lead to the inhibition of bacterial growth or survival.

Eigenschaften

IUPAC Name |

1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c1-26-17-8-9-18-19(15-17)27-21(22-18)24-13-11-23(12-14-24)20(25)10-7-16-5-3-2-4-6-16/h2-6,8-9,15H,7,10-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDEYLUZORLRGFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-(3-fluorophenyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2394485.png)

![N-(4-isopropoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2394486.png)

![5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2394490.png)

![N-(2,3-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2394491.png)

![(E)-3-[4-(Difluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B2394495.png)

![N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2394496.png)

![N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-1-carboxamide](/img/structure/B2394498.png)

![3-(2-methylphenyl)-1-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-chlorobenzamide](/img/structure/B2394505.png)

![4-[(2,6-Dimethylmorpholin-4-yl)methyl]-7,8-dimethylchromen-2-one](/img/structure/B2394506.png)